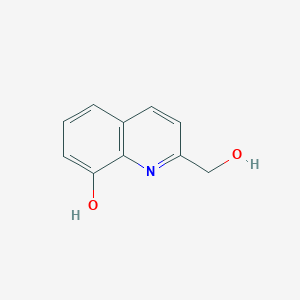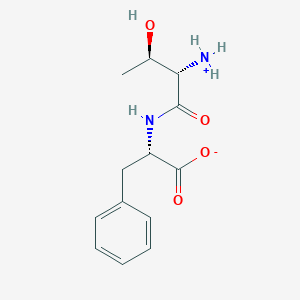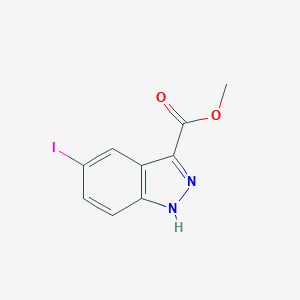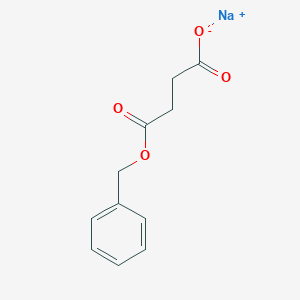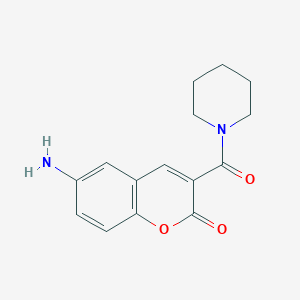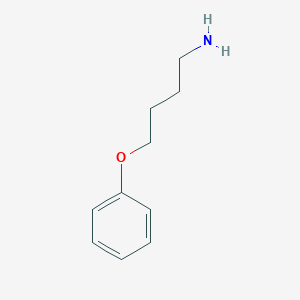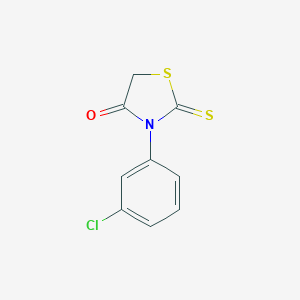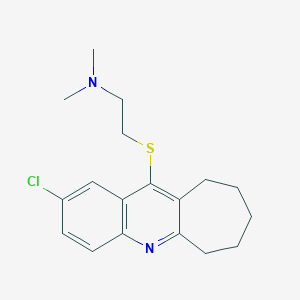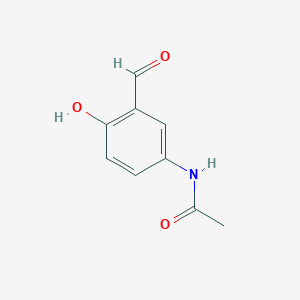
2-Hydroxy-5-acetamidobenzaldehyde
Übersicht
Beschreibung
2-Hydroxy-5-acetamidobenzaldehyde (HABA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HABA is a yellow crystalline solid that is soluble in water and organic solvents. In
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-acetamidobenzaldehyde has been extensively studied for its potential applications in various fields such as biochemistry, biotechnology, and medicinal chemistry. 2-Hydroxy-5-acetamidobenzaldehyde is commonly used as a ligand for metal ions such as copper, iron, and nickel. This property has been utilized in the development of metal-based catalysts for various reactions such as oxidation, reduction, and cross-coupling reactions. 2-Hydroxy-5-acetamidobenzaldehyde has also been used as a fluorescent probe for metal ions, which has potential applications in biosensing and imaging.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-acetamidobenzaldehyde is not well understood, but it is thought to involve the coordination of the hydroxyl and carbonyl groups of 2-Hydroxy-5-acetamidobenzaldehyde with metal ions. This coordination can lead to the formation of stable metal complexes, which can facilitate various reactions.
Biochemische Und Physiologische Effekte
2-Hydroxy-5-acetamidobenzaldehyde has been shown to exhibit antioxidant and anti-inflammatory properties in vitro. These properties can be attributed to the ability of 2-Hydroxy-5-acetamidobenzaldehyde to chelate metal ions, which can prevent the generation of reactive oxygen species and reduce inflammation. 2-Hydroxy-5-acetamidobenzaldehyde has also been shown to exhibit antibacterial and antifungal properties, which can be attributed to the ability of 2-Hydroxy-5-acetamidobenzaldehyde to disrupt bacterial and fungal cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-5-acetamidobenzaldehyde is a versatile compound that can be easily synthesized and modified. Its ability to coordinate with metal ions makes it a useful ligand for the development of metal-based catalysts and fluorescent probes. However, 2-Hydroxy-5-acetamidobenzaldehyde has some limitations for lab experiments, such as its low solubility in some solvents and its potential toxicity at high concentrations.
Zukünftige Richtungen
The potential applications of 2-Hydroxy-5-acetamidobenzaldehyde are vast, and there are many future directions for research in this field. Some of the future directions include the development of 2-Hydroxy-5-acetamidobenzaldehyde-based metal catalysts for specific reactions, the optimization of 2-Hydroxy-5-acetamidobenzaldehyde synthesis methods to improve yield and purity, and the exploration of 2-Hydroxy-5-acetamidobenzaldehyde's potential applications in drug delivery and imaging. Additionally, further studies are needed to fully understand the mechanism of action of 2-Hydroxy-5-acetamidobenzaldehyde and its potential toxicity at high concentrations.
Conclusion:
In conclusion, 2-Hydroxy-5-acetamidobenzaldehyde is a versatile compound that has potential applications in various fields such as biochemistry, biotechnology, and medicinal chemistry. Its ability to coordinate with metal ions makes it a useful ligand for the development of metal-based catalysts and fluorescent probes. Further research is needed to fully understand the mechanism of action of 2-Hydroxy-5-acetamidobenzaldehyde and its potential applications in drug delivery and imaging.
Eigenschaften
CAS-Nummer |
16358-44-4 |
|---|---|
Produktname |
2-Hydroxy-5-acetamidobenzaldehyde |
Molekularformel |
C9H9NO3 |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
N-(3-formyl-4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C9H9NO3/c1-6(12)10-8-2-3-9(13)7(4-8)5-11/h2-5,13H,1H3,(H,10,12) |
InChI-Schlüssel |
XWMLFCHJBNDGFN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C=O |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C=O |
Synonyme |
5-ACETAMIDOSALICYALDEHYDE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

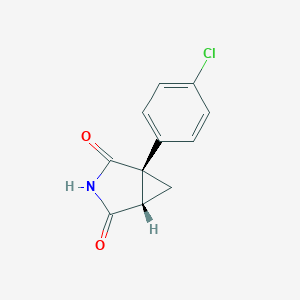
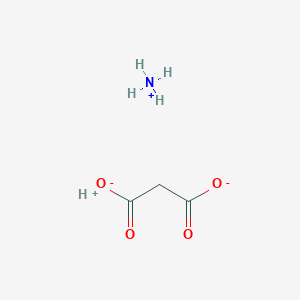
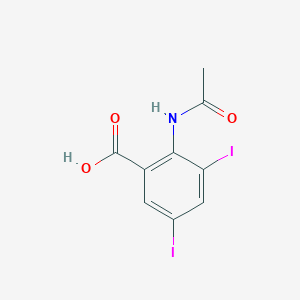

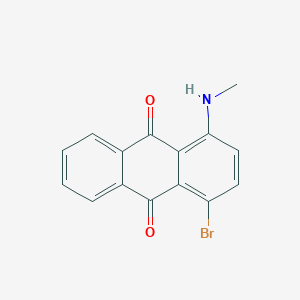
![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)
